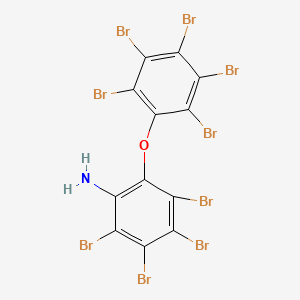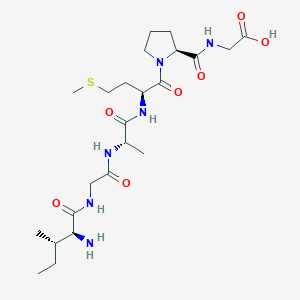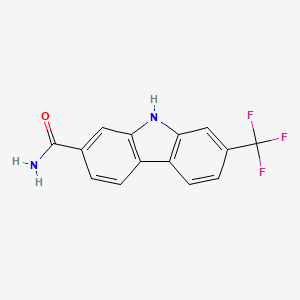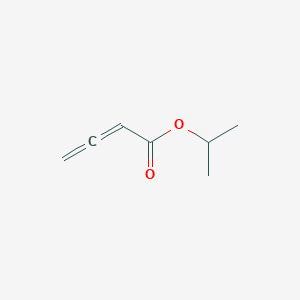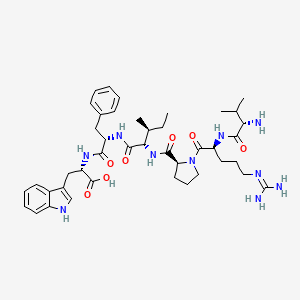![molecular formula C23H30O5 B14193045 4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate CAS No. 917775-27-0](/img/structure/B14193045.png)
4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group and a hydroxynonyl group linked through an ester bond to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate typically involves the esterification of 4-methoxyphenol with 4-[(9-hydroxynonyl)oxy]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the nonyl chain can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to form the corresponding alcohols.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-methoxyphenyl 4-[(9-oxononyl)oxy]benzoate or 4-methoxyphenyl 4-[(9-carboxynonyl)oxy]benzoate.
Reduction: Formation of 4-methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzyl alcohol.
Substitution: Formation of derivatives with substituted functional groups on the phenyl ring.
Applications De Recherche Scientifique
4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of advanced materials, such as liquid crystals and surfactants.
Mécanisme D'action
The mechanism of action of 4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group in the nonyl chain can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy group on the phenyl ring can participate in electron-donating interactions, affecting the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenyl 4-[(6-hydroxyhexyl)oxy]benzoate
- 4-Methoxyphenyl 4-[(3-buten-1-yloxy)benzoate]
- 4-Methoxyphenyl isothiocyanate
Uniqueness
4-Methoxyphenyl 4-[(9-hydroxynonyl)oxy]benzoate is unique due to the presence of a long nonyl chain with a terminal hydroxyl group. This structural feature imparts distinct physicochemical properties, such as increased hydrophobicity and potential for hydrogen bonding, which can influence its reactivity and interactions with other molecules. Additionally, the combination of methoxy and hydroxynonyl groups provides a versatile platform for further chemical modifications and applications.
Propriétés
Numéro CAS |
917775-27-0 |
|---|---|
Formule moléculaire |
C23H30O5 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(4-methoxyphenyl) 4-(9-hydroxynonoxy)benzoate |
InChI |
InChI=1S/C23H30O5/c1-26-20-13-15-22(16-14-20)28-23(25)19-9-11-21(12-10-19)27-18-8-6-4-2-3-5-7-17-24/h9-16,24H,2-8,17-18H2,1H3 |
Clé InChI |
STFKJHPOFHFJHN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1,4-Phenylenebis[1-(methylsulfanyl)ethene-2,1-diyl]}bis(trimethylsilane)](/img/structure/B14192967.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-methylphenoxy)piperidin-1-yl]pyridazine](/img/structure/B14192973.png)

![[7-(Dimethylamino)-4-oxoquinolin-3(4H)-ylidene]acetic acid](/img/structure/B14192980.png)

![6-[5-(Cyclohexylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B14192992.png)
![N-[3-(Dimethylamino)propyl]-N,N,4-trimethylpentan-1-aminium](/img/structure/B14192996.png)
![2-({11-[(Prop-2-yn-1-yl)oxy]undecyl}oxy)oxane](/img/structure/B14193013.png)
